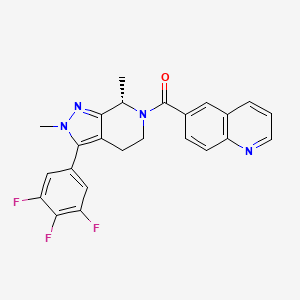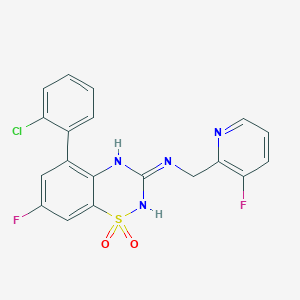
Taurolithocholic acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taurolithocholic acid-d5 is a deuterium-labeled derivative of taurolithocholic acid, a taurine-conjugated form of the secondary bile acid lithocholic acid. This compound is primarily used as an internal standard for the quantification of taurolithocholic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of taurolithocholic acid-d5 involves the deuteration of taurolithocholic acid. Deuterium atoms replace hydrogen atoms in the molecule, which can be achieved through various chemical reactions that introduce deuterium into specific positions of the molecule. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. The compound is then tested for its isotopic purity and chemical stability before being marketed for research purposes .
化学反応の分析
Types of Reactions
Taurolithocholic acid-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can produce oxo derivatives, while reduction can yield hydroxy derivatives .
科学的研究の応用
Taurolithocholic acid-d5 has a wide range of scientific research applications, including:
作用機序
Taurolithocholic acid-d5 exerts its effects by interacting with specific molecular targets and pathways involved in bile acid metabolism. It is known to increase the activity of caspase-3 and -7 in hepatocytes, which are enzymes involved in apoptosis (programmed cell death). This interaction is mediated through the sodium taurocholate cotransporting peptide (NTCP) pathway . Additionally, this compound can induce cholestasis in animal models, providing insights into the mechanisms underlying liver diseases .
類似化合物との比較
Similar Compounds
Taurochenodeoxycholic acid-d5: Another deuterium-labeled bile acid used for similar research purposes.
Tauroursodeoxycholic acid: A hydrophilic bile acid with neuroprotective and anti-apoptotic properties.
Uniqueness
Taurolithocholic acid-d5 is unique due to its specific deuterium labeling, which makes it an ideal internal standard for mass spectrometry-based quantification. Its ability to induce cholestasis and its role in apoptosis also distinguish it from other bile acids .
特性
分子式 |
C26H45NO5S |
|---|---|
分子量 |
488.7 g/mol |
IUPAC名 |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2,19D |
InChIキー |
QBYUNVOYXHFVKC-DLRBFDLYSA-N |
異性体SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


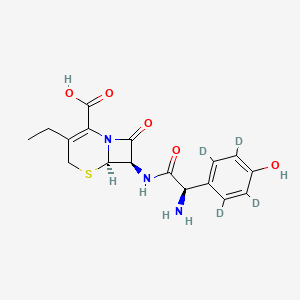
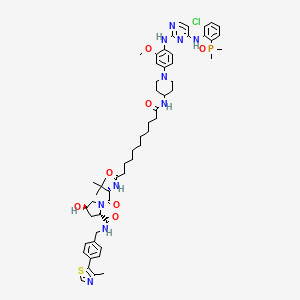

![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)


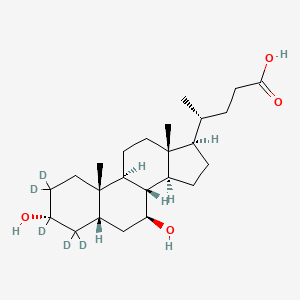
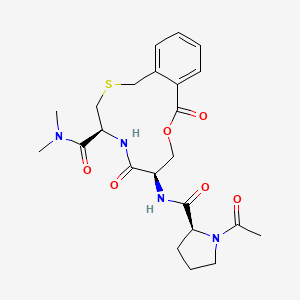
![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
